molecular formula C₃₁H₅₀Br₂O₂ B1141383 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate CAS No. 32212-73-0

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate

Cat. No.: B1141383
CAS No.: 32212-73-0
M. Wt: 614.54
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate is a synthetic organic compound with the molecular formula C31H50Br2O2 and a molecular weight of 614.54. It is a derivative of stigmastane, a type of steroid. This compound is characterized by the presence of two bromine atoms at the 5alpha and 6beta positions and an acetate group at the 3beta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate typically involves the bromination of stigmastane derivatives followed by acetylation. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of dehalogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated stigmastane derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroid derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and acetate group play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5alpha,6beta-Dibromostigmastan-3beta-ol: Similar structure but lacks the acetate group.

    5alpha,6beta-Dibromostigmastan-3beta-yl 3-Butyrate: Similar structure with a butyrate group instead of an acetate group.

    5alpha,6beta-Dibromostigmastan-3beta-yl 3-Propionate: Similar structure with a propionate group instead of an acetate group.

Uniqueness

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate is unique due to the presence of the acetate group, which can influence its reactivity and biological activity

Properties

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50Br2O2/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-24-17-28(32)31(33)18-23(35-21(5)34)13-16-30(31,7)27(24)14-15-29(25,26)6/h9-10,19-20,22-28H,8,11-18H2,1-7H3/b10-9+/t20-,22-,23+,24+,25-,26+,27+,28-,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKMTKSRJEHQC-DPENNOCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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